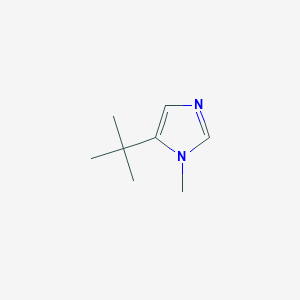

5-(t-Butyl)-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

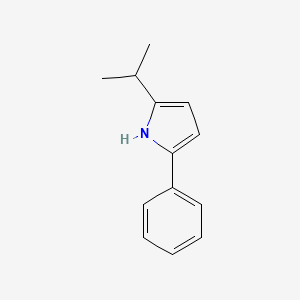

The compound “5-(t-Butyl)-1-methyl-1H-imidazole” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a part of many important biologically active compounds . The t-butyl group is a common alkyl substituent in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “5-(t-Butyl)-1-methyl-1H-imidazole” were not found, t-butyl groups are often introduced into molecules via Friedel-Crafts alkylation . This involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of “5-(t-Butyl)-1-methyl-1H-imidazole” would likely involve an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The t-butyl group would be a substituent on this ring .Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The t-butyl group can also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(t-Butyl)-1-methyl-1H-imidazole” would depend on its exact molecular structure. For example, t-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor .Scientific Research Applications

- Indazole Structural Motif : Indazole-containing heterocyclic compounds have been investigated for their medicinal properties. These compounds serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Several recently marketed drugs contain the indazole structural motif .

- 1H-Indazoles : Researchers have developed strategies for synthesizing 1H-indazoles using transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction involving N–N bond formation has been employed to produce a wide variety of 1H-indazoles in good to excellent yields .

- 1-Boc-imidazole : This compound is used in the preparation of water-soluble polyrotaxanes. It plays a role in modifying α-cyclodextrin in the presence of KOH and N,N′-carbonyldiimidazole .

- Hydroxymethyl Derivative : The compound 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate has applications in organic synthesis. Researchers have explored its reactivity and functionalization.

- Solvent-Free Conditions : Efforts have been made to develop synthetic approaches to indazoles under catalyst- and solvent-free conditions. These methods aim to minimize byproducts and enhance yields .

Medicinal Chemistry and Drug Development

Transition Metal-Catalyzed Synthesis

Water-Soluble Polyrotaxane Preparation

Organic Synthesis and Functionalization

Catalysis and Green Chemistry

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-tert-butyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)7-5-9-6-10(7)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNFTPQDBXDTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494117 |

Source

|

| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-1-methyl-1H-imidazole | |

CAS RN |

61278-62-4 |

Source

|

| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)